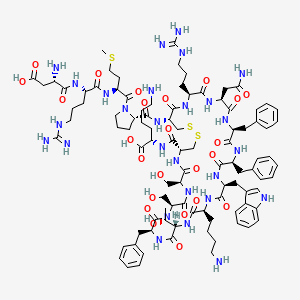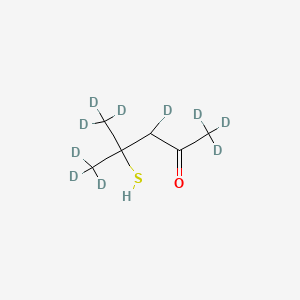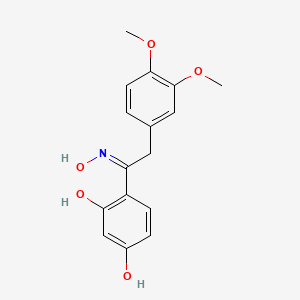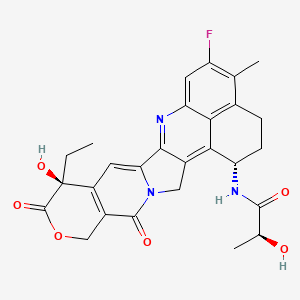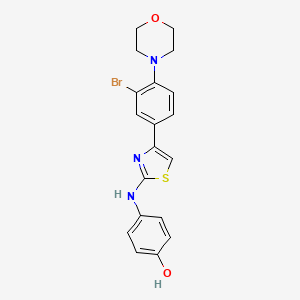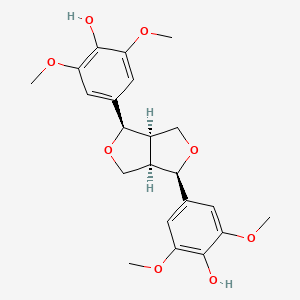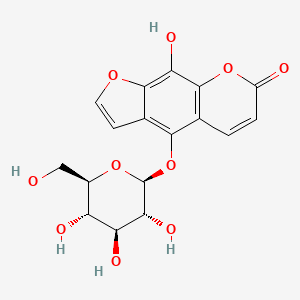
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen is a natural product derived from the Psoralea genus, belonging to the Fabaceae family . It is a coumarin glucoside with the chemical formula C17H16O10 and a molecular weight of 380.3 g/mol . This compound is known for its various applications in pharmacological research and as a reference standard .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen involves the glycosylation of psoralen derivatives. The reaction typically requires the use of glycosyl donors and acceptors under specific conditions. For instance, the glycosylation reaction can be carried out using a glucopyranosyl donor in the presence of a catalyst such as silver triflate (AgOTf) and a base like triethylamine (TEA) in an anhydrous solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the compound can be isolated from natural sources such as Psoralea plants using chromatographic techniques. The isolation process involves extraction, purification, and characterization using various spectroscopic methods .
化学反応の分析
Types of Reactions
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The glucopyranosyl moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glucopyranosylpsoralen compounds .
科学的研究の応用
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen involves its interaction with cellular components. It can intercalate into DNA and form covalent bonds upon exposure to ultraviolet (UV) light, leading to the formation of DNA cross-links. This property makes it useful as a photosensitizing agent in phototherapy . The compound also targets various molecular pathways, including those involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
Marmesinin: Another coumarin glucoside with similar structural features.
Tert-O-beta-D-glucopyranosyl-heraclenol: A glucoside derivative with comparable biological activities.
1’-O-beta-D-glucopyranosyl (2R, 3S)-3-hydroxynodakenetin: A related compound with similar glycosylation patterns.
Uniqueness
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen is unique due to its specific hydroxylation and glycosylation patterns, which contribute to its distinct chemical and biological properties. Its ability to act as a photosensitizing agent and its potential therapeutic applications set it apart from other similar compounds .
特性
分子式 |
C17H16O10 |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
9-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O10/c18-5-8-10(20)11(21)12(22)17(25-8)27-14-6-1-2-9(19)26-16(6)13(23)15-7(14)3-4-24-15/h1-4,8,10-12,17-18,20-23H,5H2/t8-,10-,11+,12-,17+/m1/s1 |
InChIキー |
SZLNHCJQIHSOJX-BZSFSHPFSA-N |
異性体SMILES |
C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
正規SMILES |
C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



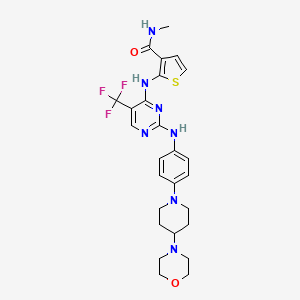
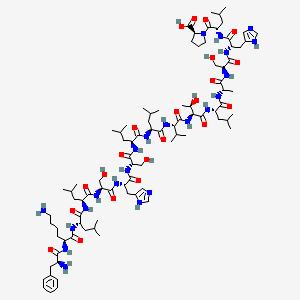
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)
